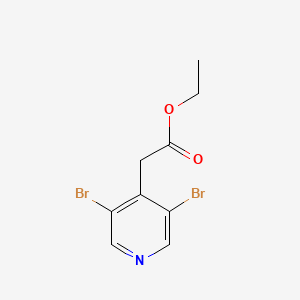

Ethyl 3,5-dibromopyridine-4-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3,5-dibromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)3-6-7(10)4-12-5-8(6)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYYYROLKXXCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3,5-dibromopyridine-4-acetate is a significant compound in the field of medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 625-92-3. The compound features a pyridine ring with two bromine substituents at the 3 and 5 positions and an ethyl acetate group at the 4 position. Its structural characteristics contribute to its reactivity and biological activity.

Synthesis Methods

Several synthesis methods for this compound have been documented. These include:

- Bromination Reactions : Selective bromination of pyridine derivatives.

- Acylation Reactions : Introduction of acyl groups to modify biological activity or physical properties.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against a range of pathogenic bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest its potential in inhibiting cancer cell proliferation, particularly in specific cancer lines.

- Neuroprotective Effects : Research indicates that it may offer neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | , |

| Anticancer | Inhibits proliferation in cancer cells | , |

| Neuroprotective | Potential benefits in neurodegeneration |

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing the compound to form complexes that can modulate biological pathways. The specific mechanisms vary based on the biological target and the nature of the interaction .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Inhibition : In vitro studies revealed that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Neuroprotection in Models : Research involving animal models indicated that treatment with this compound resulted in decreased markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease .

Comparison with Similar Compounds

This compound can be compared with other brominated pyridine derivatives such as:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 2-bromopyridine-3-carboxylate | Bromination at position 2 | Different reactivity patterns |

| Ethyl 4-bromopyridine-2-acetate | Bromination at position 4 | Different biological activity profile |

| Ethyl 3-bromo-5-methylpyridine | Methyl group at position 5 | Variation in solubility and stability |

The unique substitution pattern of this compound influences both its chemical reactivity and biological activity compared to these similar compounds .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 3,5-dibromopyridine-4-acetate has the molecular formula and features bromine substituents at the 3rd and 5th positions on the pyridine ring with an ethyl acetate group attached at the 4th position. The synthesis typically involves:

- Bromination : Pyridine derivatives are treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce bromine atoms.

- Esterification : The resulting dibrominated pyridine undergoes esterification with ethyl acetate in the presence of a base like sodium ethoxide or potassium carbonate.

This two-step process yields this compound in a relatively straightforward manner, allowing for scalability in industrial applications.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It is utilized in creating heterocycles and other complex organic compounds.

- Reactivity : The bromine atoms and ester group provide reactive sites for nucleophilic substitution and coupling reactions, enhancing its utility in synthetic pathways.

Biology

In biological research, this compound has been investigated for its potential as:

- Biochemical Probes : It can be used to study enzyme interactions and metabolic pathways due to its ability to form covalent bonds with active site residues in enzymes.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further investigation in drug development.

Medicine

The pharmaceutical applications of this compound are notable:

- Drug Development : It is explored as an intermediate in synthesizing bioactive compounds with potential therapeutic effects, including anticancer properties.

- Mechanisms of Action : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic outcomes.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Inhibition of Enzyme Activity : A study demonstrated that this compound effectively inhibits enzymes involved in metabolic pathways, influencing cellular functions significantly.

- Cell Viability Assays : In vitro tests using various cancer cell lines revealed that this compound significantly reduced cell viability compared to control groups, indicating potential as an anticancer agent.

- Antimicrobial Testing : Comparative studies against standard antibiotics have shown that this compound exhibits comparable or superior activity against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms undergo nucleophilic substitution due to the pyridine ring’s electron-withdrawing nature. Reactivity depends on the position relative to the ester group and nitrogen atom.

Key Reactions:

-

Amination : Reaction with aqueous ammonia or amines substitutes bromine with amino groups.

Example :

Mechanism :

-

Attack of the nucleophile (e.g., NH₃) at the less deactivated position (C5).

-

Formation of a Meisenheimer intermediate.

Cross-Coupling Reactions

The bromines participate in palladium-catalyzed couplings, enabling regioselective functionalization.

Suzuki-Miyaura Coupling:

-

Substrate : Ethyl 3,5-dibromopyridine-4-acetate reacts with aryl boronic acids.

-

Regioselectivity : Bromine at position 3 reacts first under optimized conditions .

| Boronic Acid | Catalyst System | Yield (%) | Selectivity (Position) |

|---|---|---|---|

| Phenyl | PdCl₂(PPh₃)₂ | 74 | C3 |

| 4-MeO-C₆H₄ | PdCl₂(PPh₃)₂ | 60 | C3 |

| 4-CF₃-C₆H₄ | PdCl₂(PPh₃)₂ | 68 | C3 |

Conditions : Toluene, K₃PO₄, 100°C, 20 h .

Functional Group Transformations

The ethyl acetate group undergoes hydrolysis or reduction, enabling further derivatization.

Hydrolysis:

Reduction:

Radical-Mediated Reactions

Bromine atoms participate in radical hydroarylation under photoredox conditions .

Example :

-

Reaction with vinyl acetate in the presence of [Ir] photocatalyst and thiol HAT catalyst.

-

Mechanism :

Comparative Reactivity Analysis

| Reaction Type | Preferred Site | Key Influencing Factors | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | C5 | Electron density, steric hindrance | 24–65 |

| Suzuki Coupling | C3 | Catalyst, boronic acid electronics | 58–74 |

| Hydrolysis | C4 | Base strength, temperature | >80 |

Q & A

Basic: What spectroscopic techniques are most effective for characterizing Ethyl 3,5-dibromopyridine-4-acetate?

Answer:

Characterization typically involves ¹H/¹³C NMR to confirm substituent positions and ester functionality. Bromine atoms induce distinct deshielding effects in NMR spectra, aiding structural verification. IR spectroscopy identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-Br vibrations (~500–700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns due to bromine’s natural abundance. For crystalline derivatives, X-ray diffraction (as demonstrated for dihydropyridine analogs in ) resolves bond lengths and angles, critical for validating regiochemistry .

Advanced: How can Conceptual Density Functional Theory (CDFT) predict reactive sites in this compound?

Answer:

CDFT calculates Fukui functions (local softness indices) to identify nucleophilic/electrophilic regions. For example, the pyridine ring’s electron-deficient positions (C-3 and C-5 due to bromine substitution) exhibit higher electrophilicity, making them prone to nucleophilic aromatic substitution. Global hardness (η) and electronic chemical potential (μ) derived from Kohn-Sham orbitals ( ) quantify reactivity trends. Computational workflows (e.g., Gaussian or ORCA) using B3LYP/6-311++G(d,p) basis sets optimize geometry and compute Fukui indices. Cross-validate predictions with experimental kinetic data (e.g., reaction rates under varying conditions) .

Basic: What safety protocols are essential when handling this compound?

Answer:

Follow H303+H313+H333 precautions ( ): avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. Monitor for brominated byproducts during reactions, which may require neutralization prior to disposal .

Advanced: How can researchers resolve contradictions in regioselectivity outcomes during functionalization reactions?

Answer:

Contradictions often arise from competing reaction pathways (e.g., steric vs. electronic effects). Experimental design :

- Vary solvents (polar aprotic vs. nonpolar) to assess solvation effects.

- Use kinetic vs. thermodynamic control (e.g., low vs. high temperatures).

- Computational modeling : Compare activation energies (ΔG‡) of possible intermediates via DFT ( ). For example, meta-bromine positions may hinder nucleophilic attack despite electronic activation. Cross-reference with crystallographic data (e.g., ) to correlate steric bulk with reactivity .

Basic: What purification methods optimize yield and purity of this compound?

Answer:

- Recrystallization : Use ethyl acetate/hexane mixtures to exploit solubility differences.

- Column chromatography : Employ silica gel with gradients of dichloromethane/methanol (95:5). Monitor fractions via TLC (Rf ~0.3–0.5 in hexane/EtOAc).

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition. Validate purity via melting point (if solid) and HPLC (>95% area) .

Advanced: How does steric and electronic modulation influence cross-coupling reactions (e.g., Suzuki) with this compound?

Answer:

- Electronic effects : Bromine’s electron-withdrawing nature enhances oxidative addition in Pd-catalyzed couplings. However, adjacent substituents (e.g., ester groups) may deactivate the catalyst.

- Steric effects : Ortho-bromine positions (C-3 and C-5) hinder transmetalation steps. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Methodology : Screen ligands (XPhos, DavePhos), bases (K₂CO₃, CsF), and solvents (toluene/DMF). Analyze regioselectivity via 2D NMR (NOESY) or X-ray crystallography () .

Basic: What analytical techniques validate the absence of dihydroisoquinoline byproducts during synthesis?

Answer:

- HPLC-MS : Monitor for m/z peaks corresponding to potential cyclization products.

- ¹H NMR : Detect characteristic upfield shifts (δ 4.5–5.5 ppm) for dihydroisoquinoline protons.

- IR : Absence of N-H stretches (~3300 cm⁻¹) confirms no amine formation.

- Control experiments : Run reactions under anhydrous conditions to prevent hydrolysis/cyclization .

Advanced: How can researchers correlate molecular electrostatic potential (MEP) maps with experimental reactivity data?

Answer:

Generate MEP maps via DFT calculations ( ) to visualize electron-rich (red) and electron-deficient (blue) regions. Compare with experimental

- Electrophilic attack : Occurs at regions with positive MEP (e.g., brominated carbons).

- Nucleophilic attack : Targets areas with negative MEP (e.g., ester carbonyl oxygen). Validate using Hammett σ constants or kinetic isotope effects. Discrepancies may indicate solvent or catalyst effects not captured in gas-phase calculations .

Basic: What are critical parameters for scaling reactions from milligram to gram-scale synthesis?

Answer:

- Heat dissipation : Use jacketed reactors to control exothermic bromination steps.

- Mixing efficiency : Optimize stirrer speed to prevent hot spots.

- Solvent volume : Maintain consistent concentration to avoid side reactions.

- Purification : Switch from column chromatography to recrystallization for scalability. Document reproducibility across 3+ batches .

Advanced: How can time-resolved spectroscopy elucidate transient intermediates in this compound reactions?

Answer:

- Stopped-flow UV-Vis : Capture intermediates with lifetimes >1 ms (e.g., Pd-aryl complexes in cross-coupling).

- TRIR (Time-Resolved Infrared) : Monitor carbonyl or C-Br bond dynamics during photochemical reactions.

- DFT-MD simulations : Model transition states and compare with experimental spectral signatures. For example, transient bromine radical formation may explain unexpected regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.